molecular formula C11H17NO2 B1532563 4-[(4-Aminobenzyl)oxy]butan-1-ol CAS No. 1248091-66-8

4-[(4-Aminobenzyl)oxy]butan-1-ol

Cat. No. B1532563
M. Wt: 195.26 g/mol
InChI Key: GMJLYMBCCARIGL-UHFFFAOYSA-N
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Description

“4-[(4-Aminobenzyl)oxy]butan-1-ol” is a chemical compound with the molecular formula C11H17NO2 . It is also known by the synonym AKOS010935440 .


Molecular Structure Analysis

The molecular structure of “4-[(4-Aminobenzyl)oxy]butan-1-ol” can be represented by the InChI string InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2 . The Canonical Smiles representation is C1=CC(=CC=C1COCCCCO)N .

Scientific Research Applications

Mesomorphic Behavior in Azomethines

4-[(4-Aminobenzyl)oxy]butan-1-ol is utilized in the creation of novel symmetrical azomethines, showing significant applications in mesomorphic studies. These azomethines, involving the condensation with various aldehydes, are characterized by techniques like nuclear magnetic resonance, UV–Vis spectroscopy, and current–voltage measurements. Their mesomorphic behavior is crucial for understanding material properties in liquid crystals and other related fields (Iwan et al., 2010).

Enzymatic Oxidation of Gaseous Alkanes

In a fascinating application, cytochrome P450cam, engineered to oxidize gaseous alkanes like butane and propane, employs a variant of 4-[(4-Aminobenzyl)oxy]butan-1-ol. This variant, through amino acid substitutions, enhances the enzyme-substrate fit, significantly improving the oxidation rates and yield of products like butan-2-ol (Bell et al., 2002).

Synthesis of Stereoisomers

The compound plays a role in the asymmetric synthesis of stereochemical compounds. For instance, its application in the synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, through processes like reductive amination, highlights its importance in creating stereochemically precise pharmaceuticals and chemical compounds (Mattei et al., 2011).

Catalytic Applications

The compound is also significant in catalytic processes. For instance, its derivatives show potential in the catalytic decomposition of substances like butan-2-ol. This application is critical in chemical reactions where catalysts are needed to accelerate or direct specific chemical processes (Arsalane et al., 1996).

properties

IUPAC Name

4-[(4-aminophenyl)methoxy]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c12-11-5-3-10(4-6-11)9-14-8-2-1-7-13/h3-6,13H,1-2,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJLYMBCCARIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminobenzyl)oxy]butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, F Yang, X Yang, X Guan, C Hu, T Liu… - European journal of …, 2011 - Elsevier
A series of new 4β-anilino-4′-O-demethyl-4-desoxypodophyllotoxin derivatives were prepared and evaluated for their cytotoxicities against four human cancer cell lines including KB, …
Number of citations: 32 www.sciencedirect.com

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